1-(6-chloroquinolin-2-yl)piperidin-3-ol
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Overview
Description
1-(6-chloroquinolin-2-yl)piperidin-3-ol is a compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicine, chemistry, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-chloroquinolin-2-yl)piperidin-3-ol typically involves the reaction of 6-chloroquinoline with piperidine under specific conditions. One common method involves the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to afford enantiomerically enriched piperidine derivatives . The reaction conditions often include refluxing in a suitable solvent such as dimethyl sulfoxide (DMSO) and the use of silver nanoparticles as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(6-chloroquinolin-2-yl)piperidin-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: The chloro group on the quinoline ring can be substituted with different nucleophiles to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(6-chloroquinolin-2-yl)piperidin-3-ol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(6-chloroquinolin-2-yl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, the piperidine ring may enhance the compound’s binding affinity to its targets, contributing to its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
2-chloro-6-(2-(piperidin-1-yl)ethylamino)-7H-indeno[2,1-c]quinolin-7-one oxime: Known for its potent antimalarial activity.
4-(piperidin-1-yl)pyridine derivatives: Exhibits strong factor IIa inhibition and good anticoagulant effects.
Uniqueness
1-(6-chloroquinolin-2-yl)piperidin-3-ol is unique due to its specific combination of a quinoline moiety and a piperidine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-(6-chloroquinolin-2-yl)piperidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O/c15-11-4-5-13-10(8-11)3-6-14(16-13)17-7-1-2-12(18)9-17/h3-6,8,12,18H,1-2,7,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GELSIQRDYQBJKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=C(C=C2)C=C(C=C3)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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